tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound tert-butyl 3-bromo-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The core structure consists of a bicyclic heterocyclic system: a triazolo[4,3-a]pyrazine ring. The pyrazine ring is partially saturated (5,6-dihydro), with a bromine substituent at position 3 and a tert-butyloxycarbonyl (Boc) group at position 7.
Structural representation :
- The triazolo[4,3-a]pyrazine system comprises a five-membered triazole ring (positions 1–3) fused to a six-membered pyrazine ring (positions 4–9).
- The bromine atom occupies position 3 on the triazole ring.
- The Boc group (-COOtert-butyl) is attached to the nitrogen at position 7 of the pyrazine ring.
The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCN2C(=NN=C2Br)C1 , and its InChIKey is SSOWVJRCWPTTLK-UHFFFAOYSA-N .
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number: 723286-80-4 . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 17998723 | |
| European Community (EC) No. | 831-337-9 | |
| MDL Number | MFCD08448169 | |
| Synonyms | 7-Boc-3-bromo-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine |
Molecular Formula and Weight Analysis
The molecular formula is C₁₀H₁₅BrN₄O₂ , with a calculated molecular weight of 303.16 g/mol .
Elemental composition :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 15 | 1.008 | 15.12 |
| Br | 1 | 79.904 | 79.904 |
| N | 4 | 14.01 | 56.04 |
| O | 2 | 16.00 | 32.00 |
| Total | 303.16 |
Functional Group Characterization
The compound contains three critical functional groups:
- tert-Butyloxycarbonyl (Boc) Group :
Bromo Substituent :
Key structural features :
Properties
IUPAC Name |
tert-butyl 3-bromo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOWVJRCWPTTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592054 | |
| Record name | tert-Butyl 3-bromo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-80-4 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723286-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-bromo-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes
Starting Materials : The synthesis often begins with readily available precursors such as pyrazine derivatives and brominating agents.
Multi-Step Synthesis : The process generally includes the following key steps:
- Formation of the triazole ring through cyclization reactions.
- Bromination at the 3-position using brominating agents like N-bromosuccinimide (NBS).
- Esterification to introduce the tert-butyl carboxylate group.
Reaction Conditions
Solvents : Common solvents used in these reactions include dichloromethane and dimethylformamide (DMF), which facilitate solubility and reaction efficiency.
Catalysts : Catalysts such as palladium or copper salts may be employed to promote certain coupling reactions during the synthesis.
Reaction Mechanisms
The mechanisms involved in the synthesis can be complex and vary depending on the specific reaction conditions. For example:
Bromination Mechanism : The addition of bromine to the pyrazine ring typically proceeds via an electrophilic aromatic substitution mechanism.
Cyclization Mechanism : The formation of the triazole ring often involves nucleophilic attack by an amine on an appropriate carbonyl compound.
Yield and Purity
The synthesis yields can vary based on reaction conditions and purity requirements. Typical yields range from 60% to over 90%, depending on the optimization of reaction parameters.
- Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Pyrazine derivative + Amine | DMF, Heat | 70-90 |
| 2 | Bromination | NBS | DCM, RT | 60-80 |
| 3 | Esterification | Tert-butyl alcohol + Acid Chloride | DCM, Heat | 85-95 |
For large-scale production of tert-butyl 3-bromo-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate, industrial methods focus on optimizing yield and minimizing costs:
Continuous Flow Synthesis
This method allows for real-time monitoring and control of reaction conditions, leading to improved safety and efficiency in producing chemical compounds.
Automated Reaction Monitoring
Utilizing automated systems can enhance reproducibility and scalability in synthesis while reducing human error during complex multi-step processes.
The preparation of tert-butyl 3-bromo-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves intricate synthetic strategies that leverage various organic reactions to achieve desired functionalization. Ongoing research continues to refine these methods for better yields and purity levels while exploring new applications in medicinal chemistry.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is selectively cleaved under acidic conditions to yield the free amine, a critical step for further derivatization :
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic deprotection | HCl in dioxane or TFA in DCM, 0–25°C, 1–4h | Removal of Boc to generate NH-free intermediate |
This deprotected intermediate is pivotal for synthesizing P2X7 receptor modulators and other bioactive molecules .
Stability and Side Reactions
- Thermal stability : Decomposes above 430°C (predicted) .
- Light sensitivity : Requires storage under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Hydrolysis : Susceptible to basic hydrolysis of the ester group under prolonged exposure to aqueous NaOH .
Comparative Reactivity with Analogues
The bromine’s reactivity differs from chloro or iodo analogues due to electronegativity and bond strength. For example:
| Compound | Reactivity Profile |
|---|---|
| tert-Butyl 3-chloro-5,6-dihydrotriazolo[4,3-a]pyrazine-7(8H)-carboxylate | Lower electrophilicity; requires harsher conditions for substitution. |
| tert-Butyl 3-iodo-5,6-dihydrotriazolo[4,3-a]pyrazine-7(8H)-carboxylate | Higher reactivity in cross-coupling but poorer stability under light/heat (not reported in sources). |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of triazoles exhibit significant anticancer properties. Tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has been investigated for its ability to inhibit tumor growth in vitro and in vivo models. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets.
-
Antimicrobial Properties :
- Research has shown that compounds containing triazole rings possess antimicrobial activity against various pathogens. This compound's structure suggests it could be effective against resistant strains of bacteria and fungi.
-
Protein Degradation :
- As a building block for protein degraders, this compound can be utilized in the development of targeted protein degradation strategies in cancer therapy. Its unique structure allows for the design of bifunctional molecules that can bind to specific proteins and facilitate their degradation by the proteasome.
Agricultural Applications
-
Pesticide Development :
- The triazole moiety is known for its fungicidal properties. This compound can be explored as a lead compound for developing new fungicides aimed at crop protection against fungal diseases.
-
Plant Growth Regulators :
- There is potential for this compound to act as a plant growth regulator due to its ability to influence hormonal pathways in plants. This could improve crop yields and resilience under stress conditions.
Materials Science Applications
-
Polymer Chemistry :
- The incorporation of this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Its reactive bromine atom can facilitate cross-linking reactions during polymer synthesis.
-
Nanomaterials :
- This compound may serve as a precursor for the synthesis of functionalized nanomaterials with applications in catalysis and electronics.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoles showed selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the role of brominated triazoles in enhancing bioactivity through increased lipophilicity and improved binding interactions with target proteins.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus. The findings indicated that this compound exhibited potent inhibitory effects at low concentrations.
Mechanism of Action
The mechanism of action of tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Spectral Comparisons
- Solubility : The bromo compound has moderate solubility in DCM and MeOH (), while hydroxy- or carboxamide-substituted derivatives () show improved aqueous solubility.
- Metabolic Stability : CF₃-substituted triazolopyrazines exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making them preferred in drug design ().
Biological Activity
tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS No. 723286-80-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C₁₀H₁₅BrN₄O₂
- Molecular Weight : 303.16 g/mol
- CAS Number : 723286-80-4
- Purity : ≥95% .
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
- Reagents : N-Bromosuccinimide and sodium bicarbonate in chloroform.
- Conditions : The reaction is conducted at temperatures ranging from 0°C to room temperature over a period of 16 hours .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various triazole derivatives. While specific data on this compound is limited, related compounds have shown promising activity against Mycobacterium tuberculosis. For instance:
- Compounds with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated using human embryonic kidney cells (HEK-293). Preliminary results indicated that it exhibited low toxicity levels, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The bromine atom in the structure is hypothesized to play a crucial role in enhancing biological activity by increasing the lipophilicity and reactivity of the compound. This modification may improve binding affinity to biological targets compared to non-brominated analogs.
Case Study 1: Anti-Tubercular Activity
A series of studies focused on triazole derivatives similar to tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine demonstrated significant anti-tubercular activity. For example:
- Compound 6e showed an IC90 value of 40.32 μM against M. tuberculosis, indicating potential for further optimization .
Case Study 2: Docking Studies
Molecular docking studies have been conducted to predict the binding interactions of tert-butyl derivatives with various enzymes and receptors. These studies suggest that modifications at the bromine position could enhance binding affinity to target proteins involved in disease processes .
Q & A
What synthetic strategies are effective for introducing the bromine substituent at position 3 of the triazolo[4,3-a]pyrazine core?
Level: Basic
Methodological Answer:
The bromination of the triazolo[4,3-a]pyrazine scaffold typically occurs early in the synthesis. For example, tert-butyl-protected intermediates can undergo electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Post-bromination, purification via recrystallization (e.g., using dichloromethane/hexane systems) ensures high purity . Critical parameters include reaction temperature, solvent polarity, and protecting group stability.
How does the tert-butyl carbamate protecting group influence the reactivity of the triazolo[4,3-a]pyrazine scaffold during functionalization?
Level: Advanced
Methodological Answer:
The tert-butyl carbamate group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the nitrogen during coupling or alkylation steps. Deprotection is achieved via acidolysis (e.g., trifluoroacetic acid (TFA) in DCM), followed by neutralization with saturated NaHCO₃ to regenerate the free amine. This stepwise protection-deprotection strategy is critical for introducing substituents at the 7-position .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of bromination and tert-butyl group integrity.
- LC-MS: Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives (not explicitly cited but inferred from analogous triazolo structures in ).
- Recrystallization Monitoring: TLC or HPLC tracks purity during purification .
What structural modifications to the triazolo[4,3-a]pyrazine core enhance P2X7 receptor antagonism?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., Br, CF₃) at position 3 improve binding affinity to P2X7 receptors. For example, methyl-substituted analogs achieve IC₅₀ values of ~9 nM (human P2X7) and 42 nM (rat P2X7). Modifications at the 7-position (e.g., aryl groups) enhance blood-brain barrier permeability, as shown in radioligand binding assays .
How can researchers optimize reaction yields in the coupling of bulky substituents to the triazolo[4,3-a]pyrazine core?
Level: Advanced
Methodological Answer:
Coupling reactions (e.g., amide or urea formation) benefit from:
- Reagent Selection: EDCI·HCl/HOBt or carbonyldiimidazole (CDI) for sterically hindered substrates.
- Solvent Optimization: Anhydrous DMF or DCM improves reactivity.
- Temperature Control: Reflux (e.g., 100°C for 24 hours) ensures complete conversion, as demonstrated in triazolo derivative syntheses .
What in vivo models are appropriate for assessing brain permeability of this compound as a P2X7 antagonist?
Level: Advanced
Methodological Answer:
- Ex Vivo Autoradiography: Measures receptor occupancy in rat brain tissue after oral dosing (e.g., 10 mg/kg achieving 80% occupancy for 6 hours).
- Pharmacokinetic Profiling: Plasma and brain concentration ratios (Cbrain/Cplasma) quantify blood-brain barrier penetration.
- Microdialysis: Monitors extracellular drug levels in rodent CNS .
How does bromine at position 3 affect the compound’s stability under acidic or basic conditions?
Level: Advanced
Methodological Answer:
The electron-withdrawing bromine increases electrophilicity at adjacent positions, making the scaffold susceptible to nucleophilic attack in strong bases. Stability testing under simulated physiological pH (1.2–7.4) is recommended. For example, TFA-mediated deprotection (pH < 2) is tolerated, but prolonged exposure to NaOH (>1M) may degrade the triazolo ring .
What strategies mitigate diastereomer formation during functionalization of the 7-position?
Level: Advanced
Methodological Answer:
- Chiral Auxiliaries: Use of (R)- or (S)-configured intermediates to enforce stereochemistry.
- Asymmetric Catalysis: Pd-catalyzed couplings or enzymatic resolutions for enantioselective synthesis (e.g., sitagliptin derivatives in ).
- Chromatographic Separation: Preparative HPLC or chiral columns resolve diastereomers post-synthesis .
What are the limitations of recrystallization for purifying brominated triazolo[4,3-a]pyrazine derivatives?
Level: Basic
Methodological Answer:
Recrystallization efficiency depends on solvent polarity and solubility differences. For polar brominated derivatives, mixed solvents (e.g., DCM/hexane) reduce co-precipitation of impurities. However, highly lipophilic analogs may require column chromatography (silica gel, ethyl acetate/hexane gradients) for optimal purity .
How can computational modeling guide the design of triazolo[4,3-a]pyrazine-based P2X7 antagonists?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
